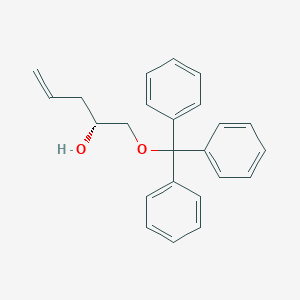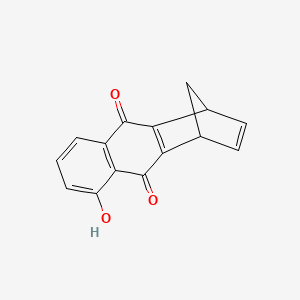![molecular formula C10H9FN2O5 B12572387 Glycine, N-[(4-fluoro-3-nitrophenyl)acetyl]- CAS No. 192508-38-6](/img/structure/B12572387.png)
Glycine, N-[(4-fluoro-3-nitrophenyl)acetyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-[(4-fluoro-3-nitrophenyl)acetyl]- is a chemical compound that combines the amino acid glycine with a substituted phenylacetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(4-fluoro-3-nitrophenyl)acetyl]- typically involves the acylation of glycine with 4-fluoro-3-nitrophenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N-[(4-fluoro-3-nitrophenyl)acetyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or water, and temperatures ranging from room temperature to 80°C.
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Glycine, N-[(4-fluoro-3-nitrophenyl)acetyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors
Mecanismo De Acción
The mechanism of action of Glycine, N-[(4-fluoro-3-nitrophenyl)acetyl]- involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-3-nitrophenyl azide: Used for biomolecule immobilization and bioconjugation.
N-(4-fluoro-3-nitrophenyl)acetamide: Investigated for antibacterial activity.
Uniqueness
Glycine, N-[(4-fluoro-3-nitrophenyl)acetyl]- is unique due to its combination of glycine and a substituted phenylacetyl group, which imparts distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple research fields highlight its versatility and importance .
Propiedades
Número CAS |
192508-38-6 |
|---|---|
Fórmula molecular |
C10H9FN2O5 |
Peso molecular |
256.19 g/mol |
Nombre IUPAC |
2-[[2-(4-fluoro-3-nitrophenyl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H9FN2O5/c11-7-2-1-6(3-8(7)13(17)18)4-9(14)12-5-10(15)16/h1-3H,4-5H2,(H,12,14)(H,15,16) |
Clave InChI |
BHJMHSWSWCTPQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC(=O)NCC(=O)O)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[4-(Hexyloxy)phenyl]ethyl}piperidine](/img/structure/B12572309.png)
![(E)-1-[(4-Methylphenyl)sulfanyl]-2-(3-nitrophenyl)diazene](/img/structure/B12572339.png)






![1-Methyl-3,4-diphenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12572381.png)

![9-Hydroxy-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B12572391.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea](/img/structure/B12572392.png)

